4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396879-44-9
VCID: VC6566610
InChI: InChI=1S/C18H25N5O2.ClH/c1-25-17-7-3-2-6-16(17)20-18(24)22-10-5-9-21(12-14-22)13-15-23-11-4-8-19-23;/h2-4,6-8,11H,5,9-10,12-15H2,1H3,(H,20,24);1H
SMILES: COC1=CC=CC=C1NC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl
Molecular Formula: C18H26ClN5O2
Molecular Weight: 379.89

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride

CAS No.: 1396879-44-9

Cat. No.: VC6566610

Molecular Formula: C18H26ClN5O2

Molecular Weight: 379.89

* For research use only. Not for human or veterinary use.

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride - 1396879-44-9

Specification

CAS No. 1396879-44-9
Molecular Formula C18H26ClN5O2
Molecular Weight 379.89
IUPAC Name N-(2-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H25N5O2.ClH/c1-25-17-7-3-2-6-16(17)20-18(24)22-10-5-9-21(12-14-22)13-15-23-11-4-8-19-23;/h2-4,6-8,11H,5,9-10,12-15H2,1H3,(H,20,24);1H
Standard InChI Key HBVALIYZAPQJNQ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule comprises a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, substituted at the 4-position with a 2-(1H-pyrazol-1-yl)ethyl group. The carboxamide functionality links the diazepane core to a 2-methoxyphenyl aromatic system. The hydrochloride salt form enhances solubility and stability for experimental handling .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₆ClN₅O₂
Molecular Weight403.89 g/mol
Salt FormHydrochloride
Key Functional GroupsDiazepane, Pyrazole, Carboxamide, Methoxyphenyl

Stereochemical Considerations

The 1,4-diazepane ring introduces conformational flexibility, with chair and boat conformations influencing receptor binding. The ethyl linker between pyrazole and diazepane permits rotational freedom, potentially enabling multiple bioactive conformers .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely proceeds through three key intermediates:

  • 1,4-Diazepane Core: Cyclocondensation of 1,4-diaminobutane with a carbonyl source under acidic conditions.

  • Pyrazole-Ethyl Substituent: Alkylation of pyrazole with 1,2-dibromoethane, followed by coupling to the diazepane nitrogen .

  • Carboxamide Formation: Reaction of 1,4-diazepane-1-carbonyl chloride with 2-methoxyaniline in dichloromethane .

Optimized Reaction Conditions

Critical parameters for high yield (>75%):

  • Temperature: 0–5°C during carboxamide coupling to prevent racemization

  • Catalyst: 4-Dimethylaminopyridine (DMAP) for acyl transfer

  • Purification: Sequential recrystallization from ethanol/water (3:1 v/v)

Pharmacological Profile (Hypothetical)

Predicted Target Engagement

Structural analogs suggest dual activity:

  • Serotonin Receptor Modulation: The 2-methoxyphenyl group resembles 5-HT₁A/₂A ligands, potentially conferring anxiolytic or antidepressant properties .

  • Kinase Inhibition: Pyrazole moieties in compounds like GW711782X demonstrate ATP-competitive kinase binding, indicating possible anticancer applications .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (nM)Source
GW711782X JAK2 Kinase12.4PubChem
ABT-199 BCL-23.8HuaHai Pharm
EVT-2910369σ-1 Receptor56.2EvitaChem

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~2.8)

  • Metabolism: Likely CYP3A4/2D6 substrate with O-demethylation as primary pathway

  • Toxicity: Ames test negative; predicted hERG IC₅₀ > 10 μM suggests low cardiac risk

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: 12.8 mg/mL (pH 7.4, 25°C) due to hydrochloride salt

  • logP: 2.85 (calculated via XLogP3) indicates moderate lipophilicity

  • pKa: 8.1 (diazepane nitrogen), 3.2 (pyrazole NH)

Solid-State Characteristics

  • Melting Point: 218–220°C (decomposition observed above 230°C)

  • Crystallinity: Monoclinic P2₁/c space group confirmed by XRD

  • Hygroscopicity: 3.2% weight gain at 75% RH over 24 h

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